3-[(E)-(2-Oxidanylidene-1h-Indol-3-Ylidene)methyl]benzoic Acid
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Description
3-[(E)-(2-Oxidanylidene-1h-Indol-3-Ylidene)methyl]benzoic Acid is a complex organic compound. It has a molecular formula of C16H11NO3 and an average mass of 265.263 Da . It is related to benzoic acid derivatives, which are commonly found in various natural substances and have significant biological potential .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, involving multiple rings and functional groups . Theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of similar compounds have been conducted using the B3LYP/6-311++G(d,p) basis set . These studies provide insights into the compound’s structure and its electronic properties.Scientific Research Applications
Synthesis and Biological Activity
Research into indole derivatives, including those structurally related to "3-[(E)-(2-Oxidanylidene-1h-Indol-3-Ylidene)methyl]benzoic Acid", has revealed their significance in the synthesis of compounds with potential biological activities. For example, Avdeenko et al. (2020) synthesized new derivatives of 2,3-dimethylindole, demonstrating the importance of these compounds in developing potentially biologically active substances, which could exhibit a wide range of activities including acting as para amino benzoic acid antagonists and membrane integrity agonists (Avdeenko, Konovalova, & Yakymenko, 2020).
Anti-Cancer Potential
Compounds synthesized from intermediates like "3-[(E)-(2-Oxidanylidene-1h-Indol-3-Ylidene)methyl]benzoic Acid" have been evaluated for their anti-cancer properties. Soni et al. (2015) designed and synthesized novel quinuclidinone derivatives as potential anti-cancer agents, showing the critical role of these compounds in cancer research (Soni, Sanghvi, Devkar, & Thakore, 2015).
Materials Science Applications
In materials science, compounds based on "3-[(E)-(2-Oxidanylidene-1h-Indol-3-Ylidene)methyl]benzoic Acid" have been utilized in the synthesis of coordination polymers with potential applications in gas sensing. Rad et al. (2016) explored the synthesis of discrete molecular complexes and one and two-dimensional coordination polymers, demonstrating the utility of these compounds in developing materials with specific properties, such as fluorescence and gas sensing capabilities (Rad, Dehghanpour, Fatehfard, Gholamrezazadeh, & Mahmoudi, 2016).
Chemical Synthesis and Mechanism Studies
The versatility of indole derivatives extends to their use in studying chemical synthesis mechanisms and developing new synthetic methodologies. Deb et al. (2011) reported on the benzoic acid-catalyzed redox isomerization of indolines to N-alkyl indoles, highlighting the potential of these reactions in synthetic organic chemistry (Deb, Das, & Seidel, 2011).
properties
IUPAC Name |
3-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15-13(12-6-1-2-7-14(12)17-15)9-10-4-3-5-11(8-10)16(19)20/h1-9H,(H,17,18)(H,19,20)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKGNDUTAHLMMQ-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC(=CC=C3)C(=O)O)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\C3=CC(=CC=C3)C(=O)O)/C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(E)-(2-Oxidanylidene-1h-Indol-3-Ylidene)methyl]benzoic Acid |
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